molecular formula C15H22O2 B13520201 3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid

3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid

Cat. No.: B13520201
M. Wt: 234.33 g/mol
InChI Key: RLUGDEGUWWOARD-UHFFFAOYSA-N
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Description

3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of butanoic acid and is characterized by the presence of a methyl group and a phenyl group substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-isobutylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-[4-(2-methylpropyl)phenyl]butanone or this compound.

    Reduction: Formation of 3-methyl-2-[4-(2-methylpropyl)phenyl]butanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, if it exhibits anti-inflammatory properties, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: 2-[4-(2-methylpropyl)phenyl]propanoic acid, a widely used non-steroidal anti-inflammatory drug (NSAID).

    Naproxen: 2-(6-methoxynaphthalen-2-yl)propanoic acid, another NSAID with similar therapeutic effects.

Uniqueness

3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid is unique due to its specific structural features, such as the additional methyl group on the butanoic acid chain

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid

InChI

InChI=1S/C15H22O2/c1-10(2)9-12-5-7-13(8-6-12)14(11(3)4)15(16)17/h5-8,10-11,14H,9H2,1-4H3,(H,16,17)

InChI Key

RLUGDEGUWWOARD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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